molecular formula C11H8O4 B3367124 1,2-Dihydroxy-8-carboxynaphthalene CAS No. 162794-82-3

1,2-Dihydroxy-8-carboxynaphthalene

Cat. No. B3367124
CAS RN: 162794-82-3
M. Wt: 204.18 g/mol
InChI Key: UACHLBCIWAPMNM-UHFFFAOYSA-N
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Description

1,2-Dihydroxy-8-carboxynaphthalene, also known as 7,8-Dihydroxy-1-naphthalenecarboxylic acid, is a compound with the formula C11H7O4 . It is involved in various biological processes and is a product of certain enzymatic reactions .


Synthesis Analysis

The synthesis of 1,2-Dihydroxy-8-carboxynaphthalene involves a reaction from cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene . This reaction is catalyzed by a dehydrogenase enzyme . The resultant diol gets oxidized via 2-hydroxy-3-carboxybenzal pyruvate, 3-formylsalicylate, 2-hydroxyisophthalate, and salicylate to catechol .


Molecular Structure Analysis

The molecular structure of 1,2-Dihydroxy-8-carboxynaphthalene has been studied using ab initio gradient procedures . The preferred conformation is an equatorial form similar to the most stable conformation of ethylene glycol .


Chemical Reactions Analysis

1,2-Dihydroxy-8-carboxynaphthalene is involved in several chemical reactions. It is a product of the reaction from cis-1,2-Dihydroxy-1,2-dihydro-8-carboxynaphthalene . It is also a reactant in the reaction that produces 2-Carboxy-2-hydroxy-8-carboxychromene .

Scientific Research Applications

Biological Activities and Synthesis

1,2-Dihydroxy-8-carboxynaphthalene, a derivative of naphthalene, has garnered interest due to its wide range of biological activities. Research has focused on developing efficient approaches to synthesize these compounds. For example, a novel route for synthesizing these types of natural products, such as (±)-CJ-12,372, has been reported, highlighting the compound's significance in both chemical and biological fields (Inoue, Nabatame, & Hirama, 2003).

Bioconversion Processes

Bioconversion processes using Escherichia coli recombinant strains have been developed to produce 1,2-dihydroxynaphthalenes from corresponding hydrocarbons. These conversions are carried out via a two-step procedure without isolating the dihydrodiol intermediate, showcasing the compound's applicability in biotechnological processes (Gennaro et al., 1997).

Photoreactions in Organic Chemistry

The compound has been studied in the context of photochemical reactions of aromatic compounds. For instance, the stereospecific photocycloaddition of 1-cyanonaphthalene to indene in various solvents leads to the formation of compounds related to 1,2-dihydroxy-8-carboxynaphthalene, indicating its potential applications in photochemistry and organic synthesis (Yasuda, Pac, & Sakurai, 1980).

Molecular Dynamics and Catalysis

Research in molecular dynamics and catalysis involving compounds like 1,2-Dihydroxy-8-carboxynaphthalene has been conducted. Studies on shape-selective acylation of related compounds over different catalysts, such as polymorph C of Beta (ITQ-17), reveal insights into the behavior and reactivity of these molecules, suggesting their importance in catalysis and material science (Botella et al., 2003).

Mechanism of Action

The mechanism of action of 1,2-Dihydroxy-8-carboxynaphthalene involves its conversion to 2-Carboxy-2-hydroxy-8-carboxychromene by a dioxygenase enzyme . This reaction is part of the naphthalene catabolic pathway .

Future Directions

The future directions for the study of 1,2-Dihydroxy-8-carboxynaphthalene could involve further investigation into its synthesis, molecular structure, chemical reactions, and mechanism of action. Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

7,8-dihydroxynaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c12-8-5-4-6-2-1-3-7(11(14)15)9(6)10(8)13/h1-5,12-13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACHLBCIWAPMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349659
Record name 1-Naphthalenecarboxylicacid, 7,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dihydroxy-8-carboxynaphthalene

CAS RN

162794-82-3
Record name 7,8-Dihydroxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162794-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenecarboxylicacid, 7,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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